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Compound of Interest

Compound Name: Acetic acid;2-nonoxyethanol

Cat. No.: B15420151

Disclaimer: Experimental spectroscopic data for 2-nonoxyethanol is not readily available in
public databases. The data presented in this guide is predictive, based on the analysis of
homologous 2-alkoxyethanols and established principles of spectroscopic interpretation. This
document serves as a reference for anticipated spectral characteristics and a guide to the
experimental protocols for their acquisition.

Introduction

2-Nonoxyethanol belongs to the family of glycol ethers, characterized by the presence of both
an ether and a hydroxyl functional group. These compounds find diverse applications as
solvents, surfactants, and chemical intermediates. A thorough spectroscopic analysis is crucial
for its identification, purity assessment, and structural elucidation. This guide provides a
detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for 2-nonoxyethanol, along with generalized experimental
protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-nonoxyethanol. These
predictions are derived from the known spectral properties of shorter-chain 2-alkoxyethanols
and general principles of spectroscopy.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15420151?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15420151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Predicted 'H NMR Data (Solvent: CDCIs, Reference:
TMS)

e Pre-:dicted Chemical Pred'ict.ec.al Predictejd
Shift (ppm) Multiplicity Integration

CHs (H-9") 0.88 Triplet 3H

«(CH2)7- (H-2'to H-8)  1.26 Multiplet 14H
-O-CHz- (nonyl, H-1" 3.45 Triplet 2H

-O-CHz2- (ethyl, H-2) 3.55 Triplet 2H
HO-CHz- (H-1) 3.72 Triplet 2H

oK Variable (typically 1.5- Singlet (broad) 1H

3.0)

Predicted **C NMR Data (Solvent: CDCIs)

Carbon Predicted Chemical Shift (ppm)
Cc-9 14.1

C-2'to C-8' 22.7-31.9

Cc-1 71.0

C-2 70.5

C-1 61.7

Predicted Infrared (IR) Spectroscopy Data
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. Predicted Absorption
Functional Group
Range (cm™?)

Intensity

O-H Stretch (alcohol) 3550 - 3200 Strong, Broad
C-H Stretch (alkane) 2950 - 2850 Strong
C-O Stretch (ether) 1150 - 1085 Strong
C-0O Stretch (primary alcohol) ~1050 Strong

Predicted Mass Spectrometry (MS) Data

Fragmentation Predicted m/z Comments

Molecular lon (likely low
[M]+ 188

abundance)
[M-H20]+ 170 Loss of water

Alpha-cleavage at the ether
[M-C2HsO]+ 143 ]

linkage

Common fragment for glycol
[CaHoO]+ 73

ethers
[C2Hs02]+ 61 Cleavage of the nonyl chain
[CoH19]+ 127 Nonyl cation

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-

nonoxyethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2-nonoxyethanol in 0.6-0.7 mL of
deuterated chloroform (CDCls) containing tetramethylsilane (TMS) as an internal standard.

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
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» 'H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15
ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to *H NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference both
spectra to the TMS signal at O ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of
neat 2-nonoxyethanol directly onto the ATR crystal. For transmission IR, a thin film of the
neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background
spectrum of the clean ATR crystal or empty salt plates should be recorded and subtracted
from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 2-nonoxyethanol in a volatile solvent (e.g.,
methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas
chromatograph (GC-MS) for separation from any impurities.

 lonization: Utilize Electron lonization (EIl) to induce fragmentation and generate a
characteristic fragmentation pattern.

e Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions
based on their mass-to-charge ratio (m/z).
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» Data Acquisition and Analysis: Record the mass spectrum, identifying the molecular ion peak
(if present) and the major fragment ions. Propose fragmentation pathways to explain the
observed peaks.

Visualizations
Chemical Structure and Synthesis

Chemical Structure of 2-Nonoxyethanol

CHs(CH2)7CH20CH2CH20H

Williamson Ether Synthesis of 2-Nonoxyethanol

2-Nonoxyethanol
/+V

Nonan-1-ol * {Sodium nonoxide]

Click to download full resolution via product page

Caption: Synthesis and structure of 2-nonoxyethanol.

Experimental Workflow
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Caption: Workflow for spectroscopic analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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